Chloroacetyl-dl-norleucine
Description
Defining Chloroacetyl-DL-norleucine as a Key Amino Acid Derivative in Chemical Biology
In the realm of chemical biology, this compound is classified as an unnatural amino acid derivative. tcichemicals.com Unlike the 22 proteinogenic amino acids that are naturally incorporated into proteins during translation, unnatural amino acids are synthetic variants that can be used to introduce novel chemical functionalities into peptides and proteins. The defining feature of this compound is the N-chloroacetyl group. This group is an electrophilic moiety, meaning it is reactive towards nucleophiles, such as the thiol group of a cysteine residue or the amino group of another amino acid. chemimpex.comnih.gov
This reactivity is the cornerstone of its importance in chemical biology. It allows for site-specific modification of peptides and proteins, the synthesis of macrocyclic peptides, and the development of enzyme inhibitors. chemimpex.comnih.govrsc.org By incorporating this compound into a peptide sequence, chemists can create a reactive handle at a specific position. This handle can then be used to attach other molecules, such as fluorescent dyes, affinity tags, or drug payloads. Furthermore, the ability of the chloroacetyl group to react intramolecularly with other residues in the same peptide chain is a powerful strategy for creating cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts. nih.govrsc.org
Foundational Research Context of this compound in Synthetic and Mechanistic Studies
The unique chemical properties of this compound have made it a valuable substrate and intermediate in a variety of synthetic and mechanistic studies. Its applications are primarily centered around the reactivity of the chloroacetyl group.
Synthetic Applications: A primary use of this compound is as a key intermediate in the synthesis of more complex molecules. For instance, it serves as a precursor in the multi-step synthesis of other non-canonical amino acids or peptide-based pharmaceuticals. chemimpex.com A notable synthetic application involves its use in creating constrained peptide structures through macrocyclization. In this strategy, a peptide is synthesized containing an N-terminal chloroacetylated amino acid, like Chloroacetyl-L-norleucine, and a downstream cysteine residue. The electrophilic chloroacetyl group spontaneously reacts with the nucleophilic thiol group of the cysteine to form a stable thioether bond, effectively cyclizing the peptide. nih.govrsc.orgacs.org This "head-to-sidechain" cyclization is a cornerstone of technologies like the RaPID (Random non-standard Peptides and an Integrated Discovery) system for discovering bioactive macrocyclic peptides. rsc.orgacs.org
Another significant synthetic utility is in the preparation of substituted pyroglutamic acids. Research has shown that N-chloroacetylated amino acids can undergo base-catalyzed intramolecular cyclization. Specifically, N-chloroacetyl aroylalanines have been used to create enantiomerically enriched 3-aroyl pyroglutamic acid derivatives through a highly stereoselective 5-exo-tet cyclization pathway. researchgate.net This contrasts with other reported cyclizations of N-chloroacetylated amino acids that can lead to 4-exo-tet cyclization to form β-lactams. researchgate.netacs.org
Mechanistic Studies: this compound and related N-chloroacetyl amino acids are also employed in mechanistic studies of enzyme inhibition. The chloroacetyl group can act as a covalent modifier of enzyme active sites, but it also features in studies of reversible inhibition. For example, N-chloroacetyl derivatives of L-phenylalanine and L-leucine have been shown to be noncompetitive inhibitors of the enzyme carboxypeptidase A. cdnsciencepub.com This indicates that they bind to a site on the enzyme distinct from the active site where the substrate binds, providing valuable information about the enzyme's allosteric regulation. Studies have also investigated other chloroacetylated amino acid derivatives, such as N-ω-chloroacetyl-l-ornithine, as competitive inhibitors for enzymes like ornithine decarboxylase, highlighting the versatility of the chloroacetyl moiety in probing enzyme mechanisms. tandfonline.comresearchgate.net
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H14ClNO3 | nih.govsigmaaldrich.comchemsrc.com |
| Molecular Weight | 207.65 g/mol | nih.govchemsrc.com |
| CAS Number | 67206-26-2 | tcichemicals.comsigmaaldrich.comchemsrc.com |
| IUPAC Name | 2-[(2-chloroacetyl)amino]hexanoic acid | nih.govsigmaaldrich.com |
| Appearance | White to Almost white powder to crystal | chemimpex.com |
| Melting Point | 113°C | chemsrc.com |
Historical Development and Methodological Evolution of Chloroacetylation in Amino Acid Derivatization Research
The chloroacetylation of amines, including amino acids, is a long-established chemical transformation. The reaction typically involves treating the amino acid with chloroacetyl chloride or a related chloroacetylating agent. tandfonline.comlibretexts.org Historically, these reactions were often performed in organic solvents and could suffer from a lack of selectivity, especially when other nucleophilic functional groups (like hydroxyl groups in serine or tyrosine) were present in the amino acid. tandfonline.comtandfonline.com This often necessitated the use of protecting groups to prevent unwanted side reactions, adding steps and complexity to synthetic routes.
The evolution of this methodology has been driven by the need for greater efficiency, selectivity, and environmentally friendly conditions. A significant challenge in the chloroacetylation of amino compounds is controlling the reaction's high reactivity to achieve chemoselectivity—modifying one functional group in the presence of others. tandfonline.com For instance, in amino alcohols, achieving selective N-acylation over O-acylation is a critical goal. tandfonline.com
| Methodological Aspect | Older Approaches | Modern Approaches | Source |
|---|---|---|---|
| Solvent | Often toxic/volatile organic solvents | Aqueous systems (e.g., phosphate (B84403) buffer), greener alternatives | tandfonline.comtandfonline.com |
| Selectivity | Poor chemoselectivity, often requiring protecting groups | High chemoselectivity (N-acylation vs. O-acylation) | tandfonline.comtandfonline.com |
| Reaction Conditions | Harsh conditions, long reaction times (e.g., 12-16 hours) | Mild, neutral pH, metal-free, rapid (e.g., within 20 minutes) | tandfonline.comtandfonline.com |
| Reagents | Large excess of chloroacetyl chloride | Stoichiometric amounts, use of HCl scavengers (e.g., propylene (B89431) oxide) | researchgate.nettandfonline.com |
A major advancement in recent years has been the development of highly chemoselective N-chloroacetylation protocols that can be performed under "bio-compatible" conditions. A 2018 study reported a landmark method for the efficient and selective N-chloroacetylation of amino compounds, including amino acids and amino alcohols, using chloroacetyl chloride in a simple phosphate buffer. tandfonline.comtandfonline.com This method is notable for several reasons:
Speed: The reaction proceeds to completion in as little as 20 minutes at room temperature. tandfonline.com
Selectivity: It shows excellent selectivity for aminolysis over hydrolysis, even in an aqueous environment, and can selectively acylate amines in the presence of more sensitive alcohol and phenol (B47542) groups. tandfonline.comtandfonline.com
Conditions: The reaction is metal-free and can be performed under neutral conditions, making it more environmentally friendly and applicable to sensitive biological molecules. tandfonline.com
This evolution from harsh, non-selective organic-phase reactions to rapid, clean, and selective aqueous methods represents a significant leap forward. It has broadened the applicability of chloroacetylation in fields like peptide chemistry and drug discovery, enabling the easier synthesis of complex derivatives like this compound and their subsequent use in creating sophisticated molecular constructs. tandfonline.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5H2,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOGPWIZAGBRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56787-36-1, 67206-26-2 | |
| Record name | NSC203446 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 67206-26-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloroacetyl-DL-norleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Chloroacetyl Dl Norleucine and Its Analogs
Strategies for N-Chloroacetylation of Amino Acids: Direct Acylation Approaches
The most common method for synthesizing N-chloroacetyl amino acids is through the direct acylation of the amino acid with chloroacetyl chloride. This reaction, however, requires careful control to achieve chemoselectivity, specifically N-acylation over O-acylation, particularly in amino acids with hydroxyl groups or in competitive reactions with alcohols and phenols. tandfonline.comtandfonline.com
Researchers have developed efficient and highly chemoselective protocols for N-chloroacetylation. One notable method involves reacting amino acids with chloroacetyl chloride in a phosphate (B84403) buffer. tandfonline.comfigshare.com This approach is lauded for its efficiency, often completing within 20 minutes, and its biocompatible, metal-free conditions under a neutral pH. tandfonline.comtandfonline.comfigshare.com The reaction proceeds faster than the hydrolysis of chloroacetyl chloride in the aqueous medium. tandfonline.com This method has proven effective for a range of amino acids, leading to high yields of the desired N-chloroacetylated products which can often be isolated without the need for chromatographic separation. tandfonline.comfigshare.com
Alternative conditions involve the use of an inorganic base, such as potassium carbonate (K2CO3), in an aqueous medium. bsphs.org For instance, L-Valine methyl ester hydrochloride can be effectively converted to its N-chloroacetyl derivative by reacting it with chloroacetyl chloride in the presence of K2CO3 and water. bsphs.org The choice of base and solvent system can be critical and is often optimized for each specific amino acid to maximize yield and purity. tandfonline.comacs.org Studies have systematically investigated the effects of different buffers, metal salts, and HCl scavengers to fine-tune these reaction conditions. tandfonline.comfigshare.com
Table 1: Comparison of Conditions for N-Chloroacetylation of Amino Acids
| Reagent | Substrate Example | Conditions | Key Features | Reference(s) |
|---|---|---|---|---|
| Chloroacetyl chloride | Amino acids, Amino alcohols | Phosphate buffer, 20 min | Metal-free, neutral pH, high chemoselectivity, rapid reaction | tandfonline.com, figshare.com |
| Chloroacetyl chloride | L-Valine methyl ester HCl | K2CO3, Water | Cost-effective, good yields, "green" synthesis in aqueous media | bsphs.org |
Enantioselective Synthesis and Stereochemical Resolution of Chloroacetyl-Norleucine
Since Chloroacetyl-DL-norleucine is synthesized from a racemic (DL) starting material, obtaining the individual L- or D-enantiomers requires a resolution step. spectrumchemical.com This is crucial as the biological activity of chiral molecules often resides in only one of the enantiomers. wikipedia.orgsygnaturediscovery.com The two primary methods for resolving these N-acyl amino acids are enzymatic resolution and chiral chromatography.
Enzymatic resolution is a widely used technique for separating enantiomers of N-acyl amino acids. researchgate.net The method relies on the high enantioselectivity of certain enzymes, most notably Acylase I (aminoacylase). harvard.eduresearchgate.net This enzyme, sourced from porcine kidney or fungi like Aspergillus oryzae, catalyzes the stereospecific hydrolysis of the N-acyl group from the L-enantiomer of the amino acid derivative, while leaving the D-enantiomer untouched. harvard.eduoup.com
The process begins with a racemic mixture of N-chloroacetyl-DL-norleucine. Upon treatment with Acylase I, the N-chloroacetyl-L-norleucine is hydrolyzed to produce L-norleucine and chloroacetic acid. The N-chloroacetyl-D-norleucine remains unchanged. The resulting mixture contains the free L-amino acid and the acylated D-amino acid, which can then be separated based on their different physical and chemical properties, such as solubility or charge. This method is valued for its nearly absolute enantioselectivity. harvard.edu The effectiveness of the resolution can be influenced by factors such as pH, temperature, and the presence of metal ions. researchgate.netoup.com Besides Acylase I, other hydrolases like aminopeptidases and amidases are also employed in kinetic resolutions of amino acid derivatives. researchgate.netnih.gov
Chiral column chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. sygnaturediscovery.comnih.govmdpi.com The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times. wikipedia.org
The principle of chiral recognition relies on a combination of interactions, such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric effects between the analyte and the CSP. wikipedia.org A wide variety of CSPs are commercially available, and they are often classified based on the chiral selector used. wikipedia.org
Table 2: Common Chiral Stationary Phases (CSPs) for Enantiomeric Separation
| CSP Type | Chiral Selector Examples | Principle of Separation | Reference(s) |
|---|---|---|---|
| Polysaccharide-based | Amylose (B160209) or cellulose (B213188) derivatives (e.g., cellulose 3,5-dimethylphenyl-carbamate) | Forms transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions within the helical polymer structure. | wikipedia.org, nih.gov |
| Protein-based | Human Serum Albumin (HSA), α1-acid glycoprotein (B1211001) (AGP), Acylase, α-Chymotrypsin | Utilizes the natural chirality and specific binding pockets of immobilized proteins to differentiate between enantiomers. | mdpi.com |
| Cyclodextrin-based | β-cyclodextrin | Inclusion complexation, where one enantiomer fits better into the chiral cavity of the cyclodextrin (B1172386) molecule. | wikipedia.org, wikipedia.org |
The development of a successful chiral separation method often involves screening various columns and mobile phase compositions to find the optimal conditions for resolving a specific pair of enantiomers. wikipedia.org
This compound as a Precursor in the Construction of Complex Organic Molecules
The chloroacetyl group is a versatile functional handle, making N-chloroacetyl-DL-norleucine a useful precursor in organic synthesis. The presence of the reactive C-Cl bond allows for nucleophilic substitution reactions, enabling the construction of more complex molecules.
One significant application is in the synthesis of peptides and their analogs. Chloroacetylated amino acids can be incorporated into peptide chains. google.com For example, a chloroacetylated amino acid can be placed at the N-terminus of a peptide, which can then react with a cysteine residue elsewhere in the chain to form a thioether bond, resulting in a cyclized peptide. google.com This macrocyclization can enhance the stability and biological activity of the peptide. google.com The chloroacetyl group can also be used in the synthesis of peptide-peptoid hybrids and other N-alkylated residues. nih.gov
Furthermore, this compound and similar derivatives have been investigated in screening programs for bioactive compounds. For instance, it was studied as a potential inhibitor of de novo starch synthesis in a search for herbicidal substances. tandfonline.com It is also used as an intermediate in the synthesis of other custom amino acid derivatives and fine chemicals. cymitquimica.com
Process Optimization in the Laboratory Synthesis of Chloroacetylated Amino Acids
Optimizing the synthesis of chloroacetylated amino acids is crucial for improving efficiency, yield, and scalability while simplifying purification. tandfonline.comacs.org Research in this area focuses on several key parameters.
Reaction Conditions: Studies have systematically evaluated the role of different bases (e.g., NaOH, K2CO3), solvents (e.g., water, diethyl ether), and buffering agents (e.g., phosphate buffer). tandfonline.combsphs.orgacs.org For example, a protocol using a phosphate buffer was developed to be rapid, high-yielding, and avoid the need for chromatographic separation. tandfonline.com
Chemoselectivity: A major challenge is achieving selective N-acylation in the presence of other reactive functional groups, such as the hydroxyl group in serine or tyrosine, or in competitive reactions with alcohols. tandfonline.com Optimized protocols have demonstrated the ability to selectively N-chloroacylate amines and anilines in the presence of alcohols and phenols, a selectivity that is often poor in standard organic solvents. tandfonline.com
Workup and Purification: A key goal of process optimization is to simplify the isolation of the final product. Methods that result in high yields and purity without the need for column chromatography are highly desirable, as they are more cost-effective and scalable. tandfonline.comfigshare.com For example, in some optimized aqueous procedures, the product can be isolated by simple filtration after acidifying the reaction mixture. acs.org
Reagent Choice: While chloroacetyl chloride is the most common reagent, studies have also compared it with alternatives like bromoacetyl bromide, concluding that chloroacetyl chloride is often more efficient for the N-acylation of amino acids. acs.org
These optimization efforts contribute to developing robust, eco-friendly ("green"), and economically viable synthetic routes for chloroacetylated amino acids. tandfonline.com
Investigations into the Biochemical and Enzymatic Interactions of Chloroacetyl Dl Norleucine
Chloroacetyl-DL-norleucine as a Substrate for Hydrolase Enzyme Activity Studies
N-acylated amino acids are physiological and synthetic compounds that can serve as substrates for various hydrolytic enzymes. The cleavage of the amide bond in these molecules by hydrolases is a key area of biochemical investigation.
Substrate Specificity Profiles of Aminoacylases
Aminoacylases (N-acylamino-acid amidohydrolases) are a class of hydrolases that catalyze the removal of an acyl group from the N-terminus of an amino acid. These enzymes exhibit broad substrate specificity and are utilized in the industrial resolution of racemic mixtures of amino acids.
Research into the substrate preferences of various aminoacylases has demonstrated their ability to hydrolyze a wide range of N-acyl amino acids. Studies on the aminoacylase (B1246476) from the hyperthermophilic archaeon Pyrococcus furiosus have shown that the enzyme acts on various N-acetylated and N-chloroacetylated amino acids. Notably, the enzyme displayed high activity towards N-chloroacetyl-l-valine, with a catalytic efficiency (kcat/Km) nearly three times greater than that for N-acetyl-l-methionine, a standard substrate. nih.gov This indicates that the chloroacetyl group is not only accepted but can enhance the substrate's reactivity in the enzyme's active site.
The specificity of aminoacylases is influenced by both the acyl group and the amino acid side chain. The table below, based on data from P. furiosus aminoacylase, illustrates the relative hydrolysis rates for different N-acylated amino acids. nih.gov
| Substrate | Relative Activity (%) |
|---|---|
| N-Acetyl-L-methionine | 100 |
| N-Chloroacetyl-L-valine | 96 |
| N-Chloroacetyl-L-alanine | 88 |
| N-Acetyl-L-alanine | 80 |
| N-Acetyl-L-valine | 75 |
| N-Acetyl-L-leucine | 70 |
| N-Formyl-L-methionine | 55 |
| N-Chloroacetyl-L-methionine | 49 |
Hydrolysis by Proteolytic Enzymes in Research Systems
Proteolytic enzymes, or proteases, are broadly categorized as endopeptidases, which cleave peptide bonds within a polypeptide chain, and exopeptidases, which remove terminal amino acids. While single N-acylated amino acids like this compound are not typical substrates for endopeptidases, they are relevant to the study of exopeptidases, such as carboxypeptidases.
Carboxypeptidases are zinc-containing metalloenzymes that hydrolyze the C-terminal amino acid from a peptide or protein. proteopedia.orgnih.gov Kinetic studies have revealed that the activity of some carboxypeptidases is enhanced when the N-terminal amino group of a dipeptide substrate is blocked by N-acylation. wikipedia.org This N-terminal blocking prevents unfavorable interactions, allowing for more efficient binding and hydrolysis at the C-terminus. N-acylglycine esters have been used extensively to study the kinetics of carboxypeptidase A. nih.gov Although this research focuses on the cleavage of the ester or peptide bond C-terminal to the N-acylated residue rather than the N-acyl bond itself, it underscores the importance of the N-acyl group in modulating substrate interactions with proteolytic enzymes.
Mechanisms of Enzyme Inhibition by this compound and Related Electrophilic Derivatives
The chloroacetyl group is an electrophilic moiety that can act as a "warhead" in targeted covalent inhibitors. This functional group is capable of reacting with nucleophilic residues in an enzyme's active site, leading to inhibition.
Irreversible Covalent Modification of Enzyme Active Sites
This compound functions as an affinity label or mechanism-based inhibitor. The inhibition process typically involves two steps: first, the inhibitor binds reversibly to the enzyme's active site, guided by non-covalent interactions involving the norleucine side chain and the amide backbone. mdpi.com Once positioned correctly, the electrophilic methylene (B1212753) carbon of the chloroacetyl group is susceptible to nucleophilic attack by a residue in the active site.
This reaction is common with enzymes that have a catalytic cysteine residue. The thiol side chain of cysteine is a potent nucleophile that can attack the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond. scielo.br This covalent modification of the active site is typically irreversible, leading to a permanent loss of enzyme activity. patsnap.com This mechanism has been exploited in the design of inhibitors for various enzymes, including those involved in bacterial peptidoglycan biosynthesis. scielo.br
Inhibition of Amidotransferase and Peptidase Enzyme Activities
The structural features of this compound suggest its potential as an inhibitor for specific enzyme families, including amidotransferases and peptidases.
Glutamine amidotransferases are enzymes that catalyze the transfer of an amino group from glutamine to a substrate. Norleucine derivatives, such as 6-diazo-5-oxo-L-norleucine (DON), are well-known inhibitors of these enzymes, acting as glutamine antagonists due to the structural similarity between the norleucine and glutamine side chains. This suggests that the norleucine moiety of this compound could direct the molecule to the glutamine-binding site of amidotransferases, where the chloroacetyl group could then covalently modify the active site.
Similarly, certain peptidases are potential targets. Phosphorus-containing derivatives of norleucine have been shown to be effective inhibitors of leucine (B10760876) aminopeptidase (B13392206). ovid.com Aminopeptidases cleave N-terminal amino acids from peptides and often contain critical active site nucleophiles. The norleucine side chain of this compound could facilitate binding to the active site of such peptidases, positioning the chloroacetyl warhead for a covalent reaction that inactivates the enzyme.
Structure-Activity Relationships in Enzyme-Chloroacetyl-DL-norleucine Interactions
The relationship between the chemical structure of this compound and its biochemical activity can be inferred from substrate specificity and inhibition studies. The interaction is primarily governed by the properties of the amino acid side chain and the N-acyl group.
The norleucine side chain is a linear, four-carbon alkyl group, making it hydrophobic. In interactions with enzymes, this side chain is likely to bind in hydrophobic pockets within the active or substrate-binding site. The specificity of enzymes like aminoacylases is directly influenced by the nature of this side chain. For instance, enzymes that preferentially bind medium-sized, unbranched aliphatic side chains would be expected to interact favorably with the norleucine moiety.
The N-acyl group is also a critical determinant of activity. Comparing N-acetyl to N-chloroacetyl groups reveals the importance of the halogen substituent. The electron-withdrawing nature of the chlorine atom in the chloroacetyl group makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack during hydrolysis. This can lead to higher catalytic rates, as observed in the case of P. furiosus aminoacylase, where N-chloroacetylated substrates were hydrolyzed efficiently. nih.gov In the context of inhibition, this same electrophilicity is what makes the chloroacetyl group a potent covalent modifier of enzyme active sites.
Research into the Perturbation of Biological Pathways by this compound in Model Systems
The unique structure of this compound, combining features of a non-proteinogenic amino acid with a reactive chemical moiety, suggests it could perturb various biological pathways. Research into related compounds, such as amino acid analogs and halogenated molecules, offers a framework for understanding its potential effects in model systems.
While no direct studies have investigated the effect of this compound on starch synthesis, research on how other amino acids and their derivatives interact with starch provides some insights. The synthesis and degradation of starch are critical energy storage processes in plants and some microorganisms, and these pathways are influenced by the availability of various metabolites, including amino acids.
Amino acids can affect the physicochemical properties of starch, such as gelatinization and retrogradation. For instance, charged amino acids have been shown to influence the swelling power and granule size of potato starch. researchgate.net The presence of the chloroacetyl group in this compound introduces both polarity and reactivity, which could potentially alter the hydration properties of starch granules and modulate the activity of enzymes involved in starch metabolism.
Furthermore, studies have shown that amino acids supplied through cellular processes like autophagy can promote starch synthesis by providing the necessary energy from their oxidation. mdpi.com As an amino acid analog, this compound could potentially interfere with these processes. It might compete with natural amino acids for transport or enzymatic utilization, thereby indirectly affecting the energy supply for starch biosynthesis. The chloroacetyl group, being an electrophilic moiety, could also potentially interact with and inhibit enzymes in the starch synthesis pathway, although such interactions would require specific experimental validation.
No specific data is available to generate a data table for this section.
The presence of this compound in a biological system could lead to significant perturbations in amino acid metabolism. As an analog of leucine and methionine, norleucine itself can be mistakenly incorporated into proteins, leading to altered protein structure and function. ncats.io The addition of the N-chloroacetyl group introduces further complexity.
N-acetylation is a common modification of amino acids and can influence their metabolic fate and biological activity. creative-proteomics.com For example, N-acetylated amino acids are involved in various metabolic pathways and can have regulatory roles. science.govresearchgate.net The chloroacetyl group, in particular, is a reactive chemical entity known to be an alkylating agent. This reactivity suggests that this compound could act as an inhibitor of enzymes involved in amino acid metabolism. Chloromethyl ketone analogs of amino acids, for instance, have been shown to inhibit amino acid-activating enzymes. nih.gov
The halogenation of amino acids is a known strategy in the biosynthesis of some natural products and can confer specific biological activities. nih.govescholarship.org Synthetic halogenated amino acids are also being explored for their therapeutic potential. nih.gov The chlorine atom in this compound could influence its binding to enzymes and transport proteins, potentially leading to competitive inhibition of pathways involving natural amino acids. For example, radical halogenases have been identified that can chlorinate norleucine, suggesting that biological systems can process such halogenated amino acids. springernature.com
Therefore, it is plausible that this compound could disrupt amino acid homeostasis by:
Acting as a competitive inhibitor for enzymes that utilize leucine or other branched-chain amino acids.
Irreversibly inhibiting enzymes through the alkylating action of the chloroacetyl group.
Interfering with amino acid transport systems.
These potential interactions could have wide-ranging effects on cellular processes that depend on a balanced supply of amino acids, including protein synthesis and the production of other essential biomolecules.
No specific data is available to generate a data table for this section.
Integration of Chloroacetyl Dl Norleucine in Peptide and Peptidomimetic Design
Chloroacetyl-DL-norleucine as an Intermediate in Peptide Synthesis Strategies
This compound is primarily utilized as a reactive intermediate in peptide synthesis, most commonly through solid-phase peptide synthesis (SPPS). mdpi.comgoogle.com.pg In this context, the chloroacetyl group is typically introduced at the N-terminus of a growing peptide chain or on the side chain of an amino acid like lysine. mdpi.commdpi.com For N-terminal modification, after the final amino acid is coupled and its N-terminal protecting group (e.g., Fmoc) is removed, the free amine is acylated using chloroacetyl chloride or an activated chloroacetic acid derivative. mdpi.comnih.gov
This process transforms the peptide into a versatile intermediate. The chloroacetyl group does not interfere with standard SPPS chemistries but provides a chemoselective site for post-synthetic modifications. mdpi.com For instance, research has shown the synthesis of tripeptides with a chloroacetyl group at the N-terminus to study their subsequent reactions. mdpi.com Similarly, in the synthesis of complex cyclic scaffolds, a free amine on a decapeptide can be selectively chloroacetylated to prepare it for intramolecular cyclization. mdpi.com This strategic placement of the chloroacetyl moiety is fundamental to its role as a precursor for creating more complex and functionally diverse peptide architectures. spbu.ru
Rational Design and Synthesis of Peptidomimetics Incorporating this compound Moieties
N-alkylation of the peptide backbone is a powerful strategy to increase resistance to proteolytic degradation and improve membrane permeability. google.com The chloroacetyl group is instrumental in the synthesis of N-alkylated peptides and peptoid-peptide hybrids. When a residue within a peptide is modified with a chloroacetyl group, it can react with a primary amine to form a new N-alkyl linkage. acs.org
A well-documented approach involves the "submonomer" method on a solid support. For instance, a resin-bound amine can be acylated with chloroacetic anhydride, followed by a nucleophilic displacement reaction with a primary amine. This process effectively builds an N-substituted glycine (B1666218) unit, the hallmark of a peptoid. By strategically using this compound or applying chloroacetylation at specific points in a peptide sequence, hybrid structures containing both standard amino acid linkages and N-alkylated (peptoid-like) linkages can be constructed. These hybrids combine the structural features of peptides with the enhanced stability of peptoids. nanbiosis.es
The chloroacetyl moiety of this compound provides a specific site for covalent modification of peptide backbones and side chains. mdpi.comnih.gov Attaching this group to the N-terminus or a side-chain amine (e.g., lysine) creates an electrophilic center that can be targeted with various nucleophiles to introduce new functionalities. mdpi.commdpi.com This allows for the conjugation of a wide array of molecules, including fluorophores, biotin, or small molecule drugs, without altering other residues in the peptide sequence. abyntek.com
The inclusion of unnatural amino acids, such as norleucine, is a modification strategy that can enhance resistance to aminopeptidase (B13392206) degradation. nih.gov By combining the stable norleucine side chain with the reactive chloroacetyl group, designers can create peptidomimetics with precisely tailored properties. mdpi.com For example, research on ketone-based covalent inhibitors has demonstrated how sequential amide bond couplings can elaborate complex structures, a process where a reactive handle like a chloroacetyl group would be highly valuable for introducing diversity. chemrxiv.orgacs.org These modifications are critical for converting peptides into peptidomimetics with improved drug-like characteristics. mdpi.comnih.gov
Macrocyclization is a premier strategy for enhancing the stability, receptor affinity, and cell permeability of peptides by reducing their conformational flexibility. nih.govabyntek.comaltabioscience.com The reaction between a chloroacetyl group and a nucleophilic amino acid side chain is a widely used method for achieving peptide cyclization. escholarship.orgnih.gov The most common approach involves an intramolecular reaction between an N-terminally chloroacetylated amino acid, such as this compound, and the thiol group of a downstream cysteine residue. soton.ac.uk
This reaction forms a stable thioether bond, creating a head-to-tail or head-to-side-chain cyclic peptide. soton.ac.ukdokumen.pub The process is highly efficient and occurs under mild aqueous conditions, making it compatible with sensitive peptide structures. soton.ac.uk By locking the peptide into a more rigid conformation, cyclization can pre-organize the pharmacophoric elements into the bioactive conformation required for target binding, leading to increased potency and selectivity. mdpi.com This conformational control is a key goal in the design of potent peptidomimetic therapeutics. mdpi.com
Conjugation Chemistry for Advanced Research Applications of this compound
The chloroacetyl group is a powerful tool for bioconjugation, enabling the covalent linking of peptides containing this compound to other molecules for advanced research and therapeutic applications. google.com This reactivity allows for the construction of complex molecular assemblies, such as antibody-drug conjugates, labeled probes for molecular imaging, or peptides anchored to surfaces. The chemoselective nature of the chloroacetyl group's reactions ensures that conjugation occurs specifically at the desired site.
Thioether ligation is the most prominent covalent coupling strategy involving the chloroacetyl group. nih.gov This reaction involves the nucleophilic attack of a thiol (sulfhydryl) group on the electrophilic carbon of the chloroacetyl moiety, displacing the chloride ion and forming a stable thioether linkage. nih.govsoton.ac.uk This strategy is frequently employed to conjugate peptides containing a chloroacetylated residue with molecules bearing a free thiol, such as cysteine-containing proteins or thiolated small molecules. mdpi.comnih.gov
The reaction is efficient and proceeds under basic conditions, often in the presence of additives like potassium iodide to facilitate the reaction. nih.gov This method has been successfully used to create hetero-metallic peptide nucleic acid (PNA) conjugates, demonstrating its utility in creating complex, functional biomolecules. nih.gov Besides thiols, other nucleophiles can also react with the chloroacetyl group. For instance, primary amines can be used to form secondary amine linkages, a reaction that has been applied in the development of DNA-encoded libraries on nanoparticles. acs.org These covalent coupling strategies underscore the versatility of the chloroacetyl group in bioconjugation chemistry.
Table of Mentioned Compounds
| Compound Name | Role in Article |
| This compound | The central chemical compound, acting as a reactive intermediate and building block for peptidomimetics. |
| Leucine (B10760876) | A natural amino acid; norleucine is its isomer. |
| Methionine | A natural amino acid susceptible to oxidation; norleucine is often used as its non-oxidizable isostere. peptide.com |
| Lysine | A natural amino acid whose side-chain amine can be chloroacetylated to introduce a reactive handle. mdpi.com |
| Cysteine | A natural amino acid whose side-chain thiol group readily reacts with a chloroacetyl group to form a thioether bond for cyclization or conjugation. soton.ac.uk |
| Peptide Nucleic Acid (PNA) | A synthetic nucleic acid analog to which metallolabels were attached using chloroacetyl chemistry. nih.gov |
Table of Research Findings
| Research Area | Key Finding | Reaction Details | Reference(s) |
| Peptide Reactivity | Tripeptides with N-terminal chloroacetyl groups consisting of basic amino acids (e.g., Arginine) showed enhanced reactivity with mercaptoundecahydrododecaborate (B1143558) (BSH). | The reaction is accelerated by electrostatic attraction between the positively charged peptide and the negatively charged BSH. | mdpi.com |
| Macrocyclization | A chloroacetylated peptide intermediate can be cyclized by reacting with a cysteine residue. | The reaction was achieved by heating at 55–60 °C with N-ethylmorpholine (NEM) in DMF. | escholarship.orgnih.gov |
| Bioconjugation | Thioether ligation was used to create hetero-metallic PNA conjugates. | The reaction between a chloroacetyl derivative and a thiol-functionalized PNA proceeded efficiently under basic conditions in the presence of potassium iodide. | nih.gov |
| Cyclic Peptide Synthesis | A chloroacetylated amine on a cyclic decapeptide was used as a handle for further conjugation. | After initial cyclization, a protecting group was removed to reveal a free amine, which was then chloroacetylated for subsequent thiol-ene or thiol-chloroacetyl coupling. | mdpi.comdokumen.pub |
Development of Functional Bioconjugates for Probe Design
The chloroacetyl group on this compound serves as a highly useful reactive handle for chemical ligation, enabling the development of sophisticated functional bioconjugates. This strategy is particularly valuable in the design of chemical probes, where specific moieties such as fluorophores, quenchers, or targeting ligands are covalently attached to a peptide scaffold. mdpi.com The reactivity of the chloroacetyl group, specifically its susceptibility to nucleophilic substitution by thiols, is often exploited for site-specific modifications.
A prominent application of this chemistry is in the creation of cyclic peptide probes. In a common strategy, a linear peptide precursor is synthesized with an N-terminal chloroacetyl group (derived from an amino acid like this compound) and a C-terminal cysteine residue. rsc.org Under appropriate pH conditions, the thiol side chain of the cysteine spontaneously attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride and forming a stable thioether linkage. rsc.org This intramolecular cyclization yields a conformationally constrained macrocyclic peptide. rsc.orgnih.gov Such probes are instrumental in platforms like RaPID (Random non-standard Peptides Integrated Discovery) screening, which has been used to identify high-affinity cyclic peptide binders for various protein targets. rsc.org
The functional components of the probe can be incorporated in several ways. They can be part of the peptide sequence itself or attached to the scaffold post-cyclization. This versatility allows for the construction of multifunctional molecules. For instance, a probe could include a targeting peptide sequence (like RGD for integrin targeting), a fluorescent reporter group, and a quencher, all organized around a central scaffold. mdpi.com The chloroacetyl group facilitates the assembly of these components into a single, functional bioconjugate. mdpi.comresearchgate.net This approach has been used to develop probes for a variety of applications, including tumor imaging and identifying molecular targets within complex biological systems. mdpi.comrsc.org
Table 1: Examples of Functional Moieties Integrated into Probes via Chloroacetyl-Based Ligation
| Functional Unit | Type | Purpose in Probe Design | Example Application | Citation |
|---|---|---|---|---|
| Cysteine (thiol) | Amino Acid Residue | Forms a stable thioether bond with the chloroacetyl group for peptide cyclization. | Creating conformationally constrained cyclic peptide libraries for drug discovery. | rsc.org |
| Biotin | Affinity Tag | Enables purification of the probe-target complex or detection via streptavidin binding. | Identifying molecular targets of γ-secretase. | mdpi.com |
| Fluorophore (e.g., Rhodamine) | Reporter Group | Allows for visualization and quantification of the probe's location and binding. | Developing mitochondria-targeted agents for imaging. | mdpi.com |
Conformational Analysis and Structural Characterization of this compound-Containing Peptides
Norleucine (Nle) is a non-canonical amino acid that is an isomer of leucine and isosteric with methionine. wikipedia.org Its unbranched, hydrophobic, four-carbon side chain has a known propensity to stabilize helical conformations within a peptide sequence. mdpi.com Unlike methionine, it lacks a sulfur atom, which can be advantageous in probe design as it eliminates the possibility of unwanted oxidation. wikipedia.org
The N-terminal chloroacetyl modification introduces a bulky, electrophilic group that directly influences the conformational freedom of the N-terminal residue. This modification can sterically hinder certain backbone dihedral angles (phi/psi) and promote others, potentially inducing specific turn structures. When this compound is used to cyclize a peptide via a thioether linkage to a cysteine residue, the resulting macrocycle imposes severe conformational constraints. rsc.orgnih.gov This cyclization is a key strategy for transforming a flexible linear peptide into a rigid structure, which often leads to a significant increase in binding affinity and metabolic stability. rsc.org The importance of this cyclic conformation has been demonstrated in studies where the linearized version of a cyclic peptide shows dramatically reduced binding to its target. rsc.org
The structural characterization of such modified peptides relies on a combination of experimental and theoretical techniques. High-resolution methods like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide detailed atomic-level information on the peptide's structure in solution or in a solid state, respectively. scholaris.ca Spectroscopic methods like Circular Dichroism (CD) are also employed to provide information about the peptide's secondary structure content (e.g., the proportion of α-helix and β-sheet). researchgate.net These experimental results are often complemented by computational molecular modeling to explore the conformational landscape available to the peptide. nih.gov Together, these analyses reveal how the inclusion of this compound contributes to a defined and often biologically active conformation.
Table 2: Predicted Structural Effects of Incorporating this compound
| Structural Feature | Component | Predicted Conformational Impact | Method of Analysis | Citation |
|---|---|---|---|---|
| Side Chain | Norleucine (n-butyl) | Promotes α-helical secondary structures; provides a hydrophobic interaction surface. | Circular Dichroism (CD), NMR Spectroscopy | mdpi.com |
| N-Terminus | Chloroacetyl Group | Restricts N-terminal backbone flexibility; can induce local turn conformations. | NMR Spectroscopy, Molecular Dynamics Simulations | rsc.org |
Table of Mentioned Compounds | Compound Name | | | :--- | | this compound | | Cysteine | | Leucine | | Methionine | | Biotin | | Rhodamine |
Analytical and Computational Methodologies Applied to Chloroacetyl Dl Norleucine Research
Advanced Chromatographic Techniques for Analysis and Purification
Chromatographic methods are fundamental in the study of Chloroacetyl-DL-norleucine, enabling its separation, identification, and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Compound Characterization and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is widely used to determine the purity of the compound and to characterize it within complex mixtures. Commercial suppliers of this compound often specify a purity of greater than 99.0%, a value typically determined by titrimetric analysis, but HPLC is a common method for confirming such purity levels. tcichemicals.comavantorsciences.com
The versatility of HPLC allows for the use of various column types and mobile phases to achieve optimal separation. For instance, reversed-phase columns, such as C18, are frequently employed for the separation of amino acid derivatives. vwr.comresearchgate.net The separation of related compounds, like dansyl derivatives of norleucine, has been achieved using Newcrom R1 columns, which are a type of reversed-phase column with low silanol (B1196071) activity. sielc.com While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the general principles of amino acid analysis by HPLC are applicable. researchgate.net A typical HPLC setup for a related compound is detailed in the table below.
| Parameter | Value |
| Column | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Detection | UV/Vis or Mass Spectrometry (MS) |
| Table 1: Example of HPLC Conditions for the Analysis of Amino Acid Derivatives. oup.com |
This table is based on methods used for similar N-acyl amino acids and illustrates a common starting point for developing a specific method for this compound.
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound is a racemic mixture, containing both the D- and L-enantiomers, chiral chromatography is crucial for their separation and for determining the enantiomeric excess (ee) in a given sample. nih.govnih.gov The resolution of racemic amino acids is a significant area of research, with various chromatographic techniques being employed. rsc.orgrsc.org
One common approach is the use of chiral stationary phases (CSPs) in HPLC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, have been shown to be effective in separating the enantiomers of various amino acid esters and chiral amines. yakhak.org For example, the enantiomers of leucine (B10760876) ethyl ester have been successfully resolved using these types of columns. yakhak.org
Another powerful technique is gas chromatography (GC) using a chiral stationary phase. For instance, the enantiomers of various amino acids, including norleucine, have been separated as their N-trifluoroacetyl methyl ester derivatives on a Chirasil-Val column. orgsyn.org Comprehensive two-dimensional gas chromatography (GCxGC) has also been utilized for the high-resolution separation of amino acid enantiomers, demonstrating high sensitivity with detection limits in the picogram range. nih.gov
Ligand exchange chromatography is another method used for resolving enantiomeric mixtures of underivatized α-amino acids. researchgate.net This technique involves the use of a chiral selector, such as L-proline or its derivatives, in the mobile phase, which forms diastereomeric complexes with the amino acid enantiomers, allowing for their separation. rsc.orgresearchgate.net The determination of enantiomeric excess of related amino acids has been achieved with errors in the range of ±0.5%–2.5%. nih.gov
Spectroscopic Approaches for Elucidating Reaction Pathways and Product Structures
Spectroscopic methods are indispensable for the structural elucidation of this compound and for monitoring its chemical reactions. The primary techniques used include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The PubChem database contains reference spectra for this compound, including ¹H NMR and ¹³C NMR data. nih.gov The ¹H NMR spectrum would show characteristic signals for the protons in the norleucine side chain, the α-proton, and the protons of the chloroacetyl group. Similarly, the ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule. nih.gov Studies on similar N-chloroacetylated compounds, such as N-chloroacetyl-2,6-diarylpiperidin-4-ones, have demonstrated the use of one-dimensional and two-dimensional NMR techniques (like HOMOCOSY, NOESY, and HSQC) for unambiguous characterization and conformational analysis. nih.gov
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through fragmentation analysis. The molecular weight of this compound is 207.65 g/mol . nih.gov Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile derivatives of amino acids. creative-proteomics.com The mass spectrum of this compound would show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the molecule. The fragmentation of N-acylated amino acid methyl esters under electron ionization (EI) typically reveals ions that are indicative of the amino acid and the acyl group. beilstein-journals.org
| Spectroscopic Technique | Information Obtained |
| ¹H NMR | Provides information on the proton environment and connectivity. |
| ¹³C NMR | Shows the number and chemical environment of carbon atoms. nih.gov |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns for structural elucidation. nih.govcreative-proteomics.com |
| Table 2: Spectroscopic Techniques for the Analysis of this compound. |
In Silico Modeling and Simulation in Understanding this compound Chemistry
Computational chemistry, or in silico modeling, offers powerful tools to investigate the properties and interactions of molecules like this compound at a molecular level.
Molecular Docking and Dynamics Simulations of Compound-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. frontiersin.orgmdpi.com While specific docking studies on this compound are not widely published, the methodologies are well-established for amino acid derivatives and peptide inhibitors. biorxiv.orgresearchgate.net
Molecular docking would be used to predict the preferred binding orientation of this compound within the active site of a target protein. This is followed by MD simulations to study the stability of the compound-target complex over time. mdpi.combiorxiv.org MD simulations can provide insights into the conformational changes of both the ligand and the target upon binding and can be used to calculate binding free energies. scirp.orgnsf.gov For example, MD simulations have been used to investigate the chiral recognition of Dansyl-Norleucine with a molecular micelle, providing molecular-level insight into the interactions governing this process. nsf.gov These simulations often employ force fields like AMBER or CHARMM to describe the interatomic forces. scirp.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com QSAR studies have been successfully applied to various classes of compounds, including N-acyl amino acids and other amino acid derivatives, to predict their biological activities. jocpr.comnih.govsemanticscholar.orgresearchgate.net
In a QSAR study involving this compound, a set of related molecules with known biological activities would be used to build a model. Various molecular descriptors, such as molecular weight, logP, molar refractivity, and electronic properties (e.g., HOMO and LUMO energies), would be calculated for each molecule. jocpr.com Multiple Linear Regression (MLR) is a common statistical method used to develop the QSAR model. jocpr.comresearchgate.net The resulting model can then be used to predict the activity of new, untested compounds, including derivatives of this compound, thereby guiding the design of more potent molecules. jocpr.com
Predictive Computational Chemistry in Derivative Design
Predictive computational chemistry has become an indispensable tool in the rational design of novel molecules, offering the ability to forecast molecular properties and biological activities before their actual synthesis. nih.gov This in silico approach significantly accelerates the drug discovery and development process by prioritizing candidates with higher probabilities of success, thereby reducing the time and costs associated with extensive experimental screening. In the context of this compound, computational methods are instrumental in designing derivatives with potentially enhanced efficacy, selectivity, or improved physicochemical properties. These methodologies can be broadly categorized into quantum mechanics, molecular mechanics, and data-driven modeling.
Quantum Mechanics (QM) for Structural and Reactivity Insights
At the most fundamental level, quantum mechanics calculations, particularly Density Functional Theory (DFT), are employed to elucidate the electronic structure, geometry, and reactivity of this compound and its prospective derivatives. researchgate.netmdpi.com DFT studies can provide valuable information on bond lengths, bond angles, and charge distributions within the molecule. researchgate.net For instance, mapping the Molecular Electrostatic Potential (MEP) can identify the electrophilic and nucleophilic sites, predicting how a derivative might interact with a biological target or its susceptibility to metabolic reactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netrsc.org For the design of this compound derivatives, a QSAR study would involve generating a library of virtual derivatives by systematically modifying the norleucine side chain or substituting the chloroacetyl group. For each virtual compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as size, shape, hydrophobicity (logP), and electronic properties. acs.org
A mathematical model is then developed to relate these descriptors to a known biological activity (e.g., inhibitory concentration, IC50). This model can then be used to predict the activity of new, unsynthesized derivatives, allowing researchers to focus on synthesizing only the most promising candidates. rsc.org Machine learning algorithms are increasingly used to develop robust and predictive QSAR models for peptides and their derivatives. nih.govresearchgate.netrsc.org
Table 1: Hypothetical QSAR Model for this compound Derivatives
This table illustrates a hypothetical QSAR model for a series of this compound derivatives designed to inhibit a specific enzyme. The model predicts the inhibitory activity (pIC50) based on calculated molecular descriptors.
| Derivative ID | Modification on Norleucine Side Chain | Molecular Weight ( g/mol ) | Calculated logP | Predicted pIC50 |
| CANL-001 | (Original) n-butyl | 207.65 | 1.85 | 5.2 |
| CANL-002 | Cyclohexylmethyl | 247.74 | 2.90 | 6.8 |
| CANL-003 | 4-Fluorobenzyl | 299.74 | 2.65 | 7.1 |
| CANL-004 | 3-Phenylpropyl | 297.79 | 3.10 | 7.5 |
| CANL-005 | 2-Naphthylmethyl | 333.81 | 3.55 | 7.9 |
Molecular Docking for Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.comresearchgate.net In the design of this compound derivatives, docking simulations are used to visualize and evaluate how these compounds might bind to the active site of a target protein. scielo.brrsc.orguobasrah.edu.iq This method scores the binding affinity, providing a rank-ordering of potential derivatives. bohrium.com
The process involves generating a 3D model of the derivative and placing it into the binding pocket of the target protein. The algorithm then explores various binding poses and conformations, calculating the binding energy for each. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds formed by the chloroacetyl group. mdpi.com This insight allows for the iterative refinement of the derivative's structure to optimize its fit and interaction with the target, a strategy known as structure-based drug design. For example, norleucine itself is sometimes used as a substitute for methionine in peptides to study structural effects on protein function or to reduce neurotoxicity. lifetein.com This principle of subtle structural modification can be guided and rationalized by molecular docking studies.
Table 2: Example Molecular Docking Results for Designed Derivatives
This table presents hypothetical molecular docking results for top-ranked this compound derivatives against a target protein, highlighting their predicted binding affinity and key interactions.
| Derivative ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues in Target Protein | Predicted Interaction Types |
| CANL-004 | -8.5 | Tyr234, Phe345, Leu348 | Hydrogen bond with Tyr234, Pi-pi stacking with Phe345 |
| CANL-005 | -9.2 | Tyr234, Phe345, Trp370 | Hydrogen bond with Tyr234, Pi-pi stacking with Phe345/Trp370 |
| CANL-007 | -7.9 | Tyr234, Val290, Ile350 | Multiple hydrophobic interactions |
| CANL-011 | -9.5 | Cys285, Tyr234, Phe345 | Covalent bond with Cys285, Hydrogen bond with Tyr234 |
By integrating these computational methodologies, researchers can create a robust pipeline for the design of novel this compound derivatives. QM provides foundational knowledge of reactivity, QSAR models guide the selection of substitutions to enhance activity, and molecular docking refines the structures for optimal target engagement. This synergistic approach streamlines the discovery process, focusing laboratory efforts on compounds with the highest predicted potential.
Future Perspectives and Uncharted Research Domains for Chloroacetyl Dl Norleucine
Development of Novel Chloroacetyl-DL-norleucine-Based Chemical Probes
The chloroacetyl moiety is a well-established reactive group, or "warhead," for activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to study enzyme function directly in complex biological systems. nih.govmdpi.comfrontiersin.org ABPP probes are designed to covalently modify the active site of specific enzymes, allowing for their detection, identification, and functional characterization. mdpi.comfrontiersin.org The chloroacetyl group acts as a mild electrophile that can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine, in an enzyme's active site. acs.orgnih.gov
Future research could focus on designing and synthesizing novel chemical probes where this compound serves as a core structural motif. The norleucine side chain, being an isomer of leucine (B10760876) and isoleucine, can be exploited to achieve specificity for enzymes that recognize hydrophobic amino acids. nih.gov For instance, it could be used to target specific proteases, acylases, or metabolic enzymes.
The general structure of such an activity-based probe (ABP) consists of three key components: a recognition element, a reactive group (the warhead), and a reporter tag. mdpi.com In this context, the norleucine portion would act as the recognition element, the chloroacetyl group as the reactive warhead, and a reporter tag (like a fluorophore or biotin) would be appended for detection.
Table 1: Conceptual Design of this compound-Based ABPs
| Component | Function | Example Moiety |
| Recognition Element | Binds to the target enzyme's active site. | Norleucine |
| Reactive Group (Warhead) | Forms a covalent bond with an active site residue. | Chloroacetyl |
| Reporter Tag | Enables detection and isolation of the labeled enzyme. | Biotin, Fluorescein, Rhodamine |
The development of such probes would involve multi-step synthesis, beginning with the modification of this compound to attach a linker arm, which is then coupled to a reporter tag. These novel probes could be instrumental in identifying new enzyme targets for drug discovery, studying enzyme activity in disease states, and elucidating complex biological pathways. nih.gov The use of the chloroacetyl group as a warhead in probes has been shown to be effective for various enzyme classes, including cysteine proteases and Gcn5-related N-acetyltransferases (GNATs). acs.orgacs.org
Exploration of Synthetic Pathways to Stereochemically Pure Chloroacetyl-L-norleucine
While the racemic DL-form of Chloroacetyl-norleucine is useful for certain screening and materials science applications, many biological applications, particularly in drug development and peptide chemistry, require stereochemically pure compounds. The L-enantiomer is typically the biologically active form for incorporation into peptides or as an enzyme inhibitor. Therefore, developing efficient and scalable methods for producing enantiomerically pure Chloroacetyl-L-norleucine is a significant and commercially relevant research goal.
Current strategies for obtaining optically pure amino acids primarily involve enzymatic resolution of racemic mixtures. researchgate.netunits.it This is a promising avenue for Chloroacetyl-L-norleucine. The process, often termed "Dynamic Kinetic Resolution (DKR)," would use an L-selective aminoacylase (B1246476). researchgate.net This enzyme would specifically hydrolyze the N-chloroacetyl group from the L-enantiomer in the racemic mixture, leaving the D-enantiomer untouched.
The proposed enzymatic resolution process would involve:
Selective Hydrolysis: An L-aminoacylase specifically recognizes and cleaves the acyl group from N-Chloroacetyl-L-norleucine, yielding L-norleucine and chloroacetic acid. researchgate.net
Separation: The resulting L-norleucine can be easily separated from the unreacted N-Chloroacetyl-D-norleucine due to their different chemical and physical properties.
Racemization (Optional, for DKR): To overcome the 50% theoretical yield limit of classical resolution, the remaining N-Chloroacetyl-D-norleucine could be racemized back to the DL-mixture using a racemase enzyme or chemical methods, allowing it to be recycled back into the process. units.itnih.gov
Table 2: Comparison of Potential Resolution Methods for this compound
| Method | Description | Advantages | Challenges |
| Classical Enzymatic Resolution | L-selective acylase hydrolyzes the L-enantiomer. | High stereoselectivity, mild reaction conditions. | Maximum 50% theoretical yield; requires separation of product from unreacted enantiomer. units.it |
| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with in-situ racemization of the unwanted enantiomer. | Theoretical yield of 100%. units.itresearchgate.net | Requires a compatible acylase and racemase that function under similar conditions. nih.gov |
| Asymmetric Synthesis | Synthesizing the L-enantiomer directly using chiral catalysts or auxiliaries. | High enantiomeric purity from the outset. | May involve more complex, multi-step syntheses and expensive chiral reagents. nih.gov |
Research in this area would focus on screening for robust and selective L-aminoacylases that can tolerate the chloroacetyl group and efficiently process the norleucine side chain. researchgate.netfrontiersin.org Optimization of reaction conditions such as pH, temperature, and substrate concentration would be crucial for developing an industrially viable process. researchgate.net
Interdisciplinary Applications in Biomaterials and Analytical Science Research
The self-assembly properties of modified amino acids are a cornerstone of modern biomaterials science. nih.gov N-acylated amino acids, like this compound, can act as amphiphiles, molecules that possess both hydrophilic (the amino acid head) and hydrophobic (the acyl chain) parts. These molecules can spontaneously organize in solution to form a variety of nanostructures, such as fibers, vesicles, nanotubes, and hydrogels. nih.govfrontiersin.org
The future application of this compound in this field is twofold:
Self-Assembling Systems: As a modified amino acid, it could be a building block for novel self-assembling materials. nih.gov The specific length and nature of the norleucine side chain, combined with the chloroacetyl group, could lead to unique supramolecular architectures. These materials could find use as scaffolds for tissue engineering, in controlled drug release systems, or as novel hydrogels. frontiersin.orgresearchgate.net
Functionalizable Materials: The reactive chloroacetyl group provides a unique chemical handle for post-assembly functionalization. Once a nanostructure is formed, the chloroacetyl groups on its surface would be available for covalent modification. This allows for the attachment of other molecules, such as peptides (e.g., RGD for cell adhesion), drugs, or imaging agents, via reaction with thiol-containing compounds. mdpi.com This "click-like" reactivity offers a powerful tool for creating highly functional and tailored biomaterials.
In analytical science, N-acylated amino acids are used as chiral selectors in chromatography for separating enantiomers. jst.go.jp this compound could be investigated for its potential as a novel chiral stationary phase (CSP) for High-Performance Liquid Chromatography (HPLC). The compound could be immobilized onto a solid support, such as silica (B1680970) gel, creating a chiral environment that can differentially interact with racemic analytes, enabling their separation. The specific interactions (hydrogen bonding, dipole-dipole, steric hindrance) provided by the chloroacetyl-norleucine structure could offer unique selectivity for certain classes of chiral molecules.
Q & A
Basic Research Questions
Q. What are the established synthesis pathways for Chloroacetyl-dl-norleucine, and how can purity be validated?
- Methodological Answer: Synthesis typically involves reacting dl-norleucine with chloroacetyl chloride under controlled alkaline conditions. Key steps include stoichiometric optimization (e.g., 1:1.2 molar ratio of norleucine to chloroacetyl chloride) and temperature control (0–4°C) to minimize side reactions. Purity validation requires tandem techniques: reversed-phase HPLC (C18 column, 220 nm detection) paired with mass spectrometry (ESI-MS) to confirm molecular mass and assess byproducts. Quantitative NMR (e.g., ¹H-NMR in D₂O) can resolve unreacted precursors .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer: Use a multi-modal approach:
- Chromatography : Chiral HPLC (e.g., Chiralpak® IG-3 column) to distinguish enantiomers, with mobile phase optimization (e.g., hexane:isopropanol:trifluoroacetic acid).
- Spectroscopy : ¹³C-NMR for carbonyl group verification (δ ~170–175 ppm) and FT-IR for amide bond confirmation (1650–1680 cm⁻¹).
- Elemental Analysis : Validate C, H, N, Cl composition (±0.3% theoretical values) .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer: Conduct accelerated degradation studies:
- Temperature : Test at 25°C, 40°C, and 60°C over 4–12 weeks.
- pH : Evaluate hydrolysis rates in buffers (pH 2–9) via UV-Vis monitoring (λ = 260 nm for chloroacetyl degradation products).
- Light Sensitivity : Expose to UV (254 nm) and visible light, comparing protected vs. unprotected samples. Use LC-MS to identify degradation pathways (e.g., dechlorination or racemization) .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in this compound synthesis?
- Methodological Answer: To enhance enantiomeric purity:
- Kinetic Resolution : Use enantioselective catalysts (e.g., lipases in organic-aqueous biphasic systems) to preferentially hydrolyze the undesired enantiomer.
- Chromatographic Separation : Preparative chiral SFC (supercritical fluid chromatography) with cellulose-based columns (e.g., Lux® Cellulose-2) and CO₂/ethanol modifiers.
- Crystallization : Optimize solvent polarity (e.g., ethanol/water gradients) to exploit differential solubility of enantiomers. Validate purity via polarimetry and circular dichroism (CD) .
Q. What strategies address contradictions in reported biological activity data for this compound?
- Methodological Answer: Discrepancies often arise from:
- Assay Variability : Standardize cell-based assays (e.g., fixed incubation times, passage numbers, and serum-free conditions).
- Structural Confounders : Verify batch-to-batch consistency using XRD for crystalline structure alignment.
- Data Normalization : Apply multivariate analysis (e.g., PCA) to isolate compound-specific effects from matrix interference. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies) .
Q. What theoretical frameworks explain this compound’s interaction with biological targets (e.g., enzyme inhibition)?
- Methodological Answer: Link mechanistic studies to:
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., glutamine synthetase), focusing on chloroacetyl’s electrophilic reactivity.
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and identify key residues (e.g., lysine or cysteine nucleophiles).
- Kinetic Analysis : Use stopped-flow spectrometry to measure kₐₜₜ/Kₘ and compare with computational predictions. Integrate findings into a structure-activity relationship (SAR) model .
Methodological Guidance for Data Contradictions
Q. How should researchers analyze conflicting solubility data for this compound across studies?
- Methodological Answer:
- Standardize Protocols : Use USP dissolution apparatus with controlled agitation (50 rpm) and temperature (±0.1°C).
- Solvent Characterization : Measure dielectric constants and Hansen solubility parameters for solvents (e.g., DMSO vs. aqueous buffers).
- Statistical Reconciliation : Apply Bland-Altman plots to assess inter-study variability and identify systematic biases (e.g., pH measurement errors) .
Q. What experimental designs optimize reproducibility in this compound’s bioactivity studies?
- Methodological Answer:
- Blinded Replication : Assign independent teams to repeat assays with pre-registered protocols (e.g., Registered Reports format).
- Positive/Negative Controls : Include known inhibitors (e.g., methionine sulfoximine for glutamine synthetase) and vehicle-only groups.
- Meta-Analysis : Aggregate data from ≥5 studies using random-effects models to quantify heterogeneity (I² statistic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
